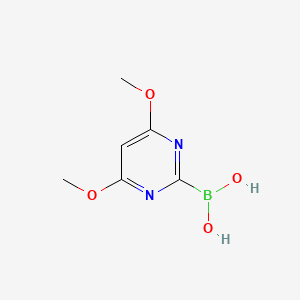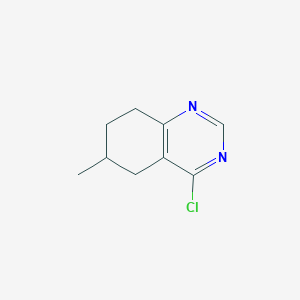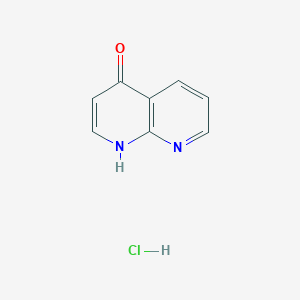
2-Chloro-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 2-cloro-1H-indol es un compuesto químico que pertenece a la familia del indol. Los indoles son sistemas heterocíclicos significativos que se encuentran en productos naturales y fármacos. Desempeñan un papel crucial en la biología celular y tienen diversas actividades biológicas, incluidas propiedades antivirales, antiinflamatorias, anticancerígenas y antimicrobianas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de 2-cloro-1H-indol se puede lograr mediante varios métodos. Un enfoque común implica la síntesis de indol de Fischer, donde el clorhidrato de fenilhidrazina reacciona con ciclohexanona en presencia de ácido metanosulfónico bajo condiciones de reflujo . Otro método implica la reacción de o-nitroestirenos con una solución acuosa de cloruro de titanio(III) a temperatura ambiente, lo que lleva a la formación de indoles a través de una reacción formal de aminación reductiva C(sp2)–H .
Métodos de producción industrial
La producción industrial del cloruro de 2-cloro-1H-indol generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos industriales específicos pueden variar según el fabricante y la aplicación prevista del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de 2-cloro-1H-indol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de indol.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la naturaleza aromática del anillo de indol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácido metanosulfónico, cloruro de titanio(III) y varios agentes oxidantes y reductores. Las condiciones de reacción generalmente implican reflujo, temperatura ambiente y solventes específicos como metanol o diclorometano .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados de indol, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de indol .
Aplicaciones Científicas De Investigación
El cloruro de 2-cloro-1H-indol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del cloruro de 2-cloro-1H-indol implica su interacción con dianas moleculares y vías específicas. Los efectos del compuesto están mediados por su capacidad de unirse a receptores y enzimas, influyendo en varios procesos biológicos. La información detallada sobre las dianas moleculares y las vías exactas es limitada y requiere más investigación.
Comparación Con Compuestos Similares
Compuestos similares
1H-Indol-3-carbaldehído: Otro derivado de indol con actividades biológicas similares.
5-Fluoro-1H-indol-2-carboxilato: Conocido por sus propiedades antivirales.
1H-Indol-2-carboxamida: Estudiado por sus posibles aplicaciones terapéuticas.
Singularidad
El cloruro de 2-cloro-1H-indol es único debido a su estructura química específica, que imparte actividades biológicas y reactividad distintas. Su sustitución de cloro en el anillo de indol lo diferencia de otros derivados de indol, lo que lleva a propiedades químicas y biológicas únicas .
Propiedades
Fórmula molecular |
C8H7Cl2N |
|---|---|
Peso molecular |
188.05 g/mol |
Nombre IUPAC |
2-chloro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H6ClN.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H;1H |
Clave InChI |
YIODIWWZLAWERT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)
![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)







![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)




